
Diphenhydramine hydrochloride
Overview
Description
Diphenhydramine hydrochloride (DPH) is a first-generation antihistamine with a molecular formula of C₁₇H₂₂ClNO and a molecular weight of 291.816 g/mol . Structurally, it is a derivative of arylalkylamine, featuring a diphenylmethoxy group linked to a dimethylaminoethane backbone . Clinically, it acts as a histamine H₁ receptor antagonist, exhibiting anticholinergic, sedative, and mild local anesthetic properties .
Pharmacokinetics: DPH is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. Its duration of action is 4–6 hours, with a half-life of 5–6 hours . Metabolism occurs primarily in the liver, with renal excretion of metabolites .
Applications: DPH is widely used for allergic conditions, insomnia, and motion sickness. It is also formulated in combination therapies (e.g., with pseudoephedrine or acetaminophen) for cold and flu relief .
Preparation Methods
Traditional Batch Synthesis via Benzhydrol Etherification
The conventional synthesis of diphenhydramine hydrochloride involves the acid-catalyzed etherification of benzhydrol with dimethylaminoethanol (DMAE). This method, detailed in the patent CN103265439A, employs toluene or xylene as solvents and tosic acid (p-toluenesulfonic acid) or methanesulfonic acid as catalysts .
Reaction Mechanism and Procedure
The reaction proceeds via a two-step mechanism:
-
Dehydration of benzhydrol : Benzhydrol undergoes dehydration in the presence of an acid catalyst, forming a reactive oxonium intermediate.
-
Nucleophilic attack by DMAE : The oxonium intermediate reacts with DMAE, resulting in ether bond formation and subsequent generation of diphenhydramine.
Key steps :
-
Benzhydrol (1 mol) is dissolved in toluene or xylene, followed by catalyst addition (0.1–0.5 mol% relative to benzhydrol).
-
The mixture undergoes reflux at 110–140°C under atmospheric pressure until water separation ceases.
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DMAE (1.2–1.5 mol equivalents) is added, and the reaction continues under reflux to facilitate etherification.
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Post-reaction, the mixture is cooled to 40°C, washed with aqueous NaOH, and concentrated to yield crude diphenhydramine. Hydrochloride salt formation is achieved via HCl gas bubbling or aqueous HCl addition .
Optimization and Yield
-
Catalyst selection : Tosic acid outperforms methanesulfonic acid in yield (92–95% vs. 88–90%) due to superior proton-donating capacity .
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Solvent impact : Xylene enhances reaction rate compared to toluene (reflux temperature: 140°C vs. 110°C) .
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Purification : Recrystallization from ethanol-water mixtures achieves >99% purity .
Continuous Flow Synthesis for Green Manufacturing
A breakthrough in this compound production is the continuous flow method, which eliminates solvents and minimizes waste . This approach, developed by MIT researchers, leverages microreactor technology to enhance atom economy and scalability.
Process Design and Parameters
The synthesis involves the reaction of chlorodiphenylmethane (CDM) with DMAE in a pressurized flow reactor:
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Reactor configuration : A 720 μL PFA tubing reactor with a 75 psi back-pressure regulator (BPR) to vaporize water in situ.
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Reagents : CDM (5.62 M) and DMAE (9.93 M) are pumped at controlled flow rates (16.7 μL/min and 28.3 μL/min, respectively) to achieve a 16-minute residence time .
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Neutralization : In-line quenching with 3 M NaOH (180 μL/min) followed by hexane extraction isolates the product .
Key advantages :
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Solvent-free synthesis : Eliminates toluene/xylene, reducing hazardous waste by 85% .
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Atom economy : 98% atom utilization, with only HCl and water as byproducts .
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Throughput : 45 μL/min total flow rate achieves 2.8 g/h yield .
Comparative Performance
Parameter | Batch Method | Flow Method |
---|---|---|
Reaction time | 6–8 hours | 16 minutes |
Solvent consumption | 5 L/kg product | 0 L/kg product |
Purity | 99% | 99.5% |
Energy consumption | High | Low |
Granulation-Based Formulation for Enhanced Bioavailability
Post-synthesis, this compound is often formulated into granules to improve dissolution and bioavailability. The patent CN103989639A outlines a wet granulation method using microcrystalline cellulose (MCC) and pregelatinized starch .
Formulation Protocol
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Dissolution : this compound (4% w/w) is dissolved in water (1:1–3:1 water-to-drug ratio).
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Wet mixing : The aqueous solution is blended with MCC (28% w/w), corn starch (31.25% w/w), and pregelatinized starch (28% w/w) .
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Granulation : A 10% corn starch binder is added, followed by sieving (16 mesh) and fluid-bed drying (80°C, 7000 m³/h airflow) .
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Lubrication : Granules are mixed with silicon dioxide (1.25% w/w), carboxymethyl starch sodium (3.75% w/w), and stearic acid (1.25% w/w) .
Performance Metrics
Parameter | Value |
---|---|
Disintegration time | 180 seconds |
Dissolution rate (30 min) | 98.9% |
Tablet hardness | 15.5–17.5 kgf |
Friability | 0.02–0.08% |
Environmental and Industrial Considerations
Waste Management
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Batch method : Generates 0.5 kg toluene/xylene waste per kg product .
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Flow method : Near-zero solvent waste, with 95% HCl recovery .
Scalability
Chemical Reactions Analysis
Types of Reactions: Diphenhydramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Medical Applications
1. Allergy Treatment
- Indications : Diphenhydramine is commonly used for allergic reactions, including hay fever and urticaria.
- Administration : It can be administered orally or via injection in acute settings.
- Effectiveness : Studies indicate that it remains one of the most utilized antihistamines for acute allergic reactions in emergency departments .
2. Insomnia Management
- Mechanism : Its sedative properties make it a popular over-the-counter option for short-term management of insomnia.
- Research Findings : Clinical studies have shown significant improvements in sleep latency and total sleep time when used as a sleep aid .
3. Motion Sickness and Vertigo
- Use Case : Diphenhydramine is effective in preventing nausea and vomiting associated with motion sickness.
- Combination Therapy : It is often combined with other agents like 8-chlorotheophylline to enhance its anti-nausea effects .
4. Neurological Applications
- Dystonia Treatment : Research has explored its use in managing acute dystonic reactions caused by antipsychotic medications.
- Anxiolytic Effects : There are ongoing investigations into its potential anxiolytic and antidepressant properties due to its interaction with neurotransmitter systems .
Case Studies and Research Findings
Pharmacological Profile
Diphenhydramine functions primarily as an H1 receptor antagonist but also exhibits anticholinergic activity. The following table summarizes its pharmacological properties:
Property | Description |
---|---|
Mechanism of Action | H1 receptor antagonism; inverse agonist at CNS H1 receptors |
Onset of Action | Rapid onset (15-30 minutes) |
Duration of Action | 4-6 hours for allergy relief; longer for sedative effects |
Side Effects | Drowsiness, dry mouth, dizziness, urinary retention |
Mechanism of Action
Diphenhydramine Hydrochloride exerts its effects by acting as an inverse agonist at the H1 histamine receptors. By blocking these receptors, it prevents histamine from binding and causing allergic symptoms. Additionally, it has anticholinergic properties, which contribute to its sedative effects. The compound also interacts with various neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid pathways .
Comparison with Similar Compounds
Pharmacological Properties
Table 1: Pharmacological Comparison of DPH with Analogues
Compound | Receptor Affinity (H₁) | Anticholinergic Potency | Half-Life (h) | Sedative Effect |
---|---|---|---|---|
Diphenhydramine HCl | Moderate | High | 5–6 | High |
Hydroxyzine HCl | Moderate | Moderate | 14–25 | Moderate |
Doxepin HCl | Extremely High* | High | 15–30 | Very High |
Lidocaine HCl | N/A | N/A | 1.5–2 | None |
*Doxepin is ~800× more potent than DPH at H₁ receptors .
Key Insights :
- Doxepin HCl : A tricyclic antidepressant with superior H₁ antagonism, making it highly sedating but less commonly used for allergies due to its psychiatric applications .
- Hydroxyzine HCl : Longer half-life (14–25 h) and lower anticholinergic effects compared to DPH, reducing dosing frequency .
Clinical Efficacy in Chronic Idiopathic Urticaria
Table 2: Efficacy Comparison in a 3-Month Study
Parameter | Diphenhydramine HCl | Hydroxyzine HCl | Astemizole |
---|---|---|---|
Withdrawal Rate (%) | 58 | 18 | 15 |
Patients Improved (%) | 42 | 73 | 92 |
Mean Time to Effect (Days) | 7.2 | 10.9 | 5.5 |
Findings :
- DPH showed the highest withdrawal rate (58%) due to inefficacy and sedation.
- Astemizole (second-generation antihistamine) demonstrated faster onset and superior symptom control.
Adverse Effects
Table 3: Adverse Effect Profiles
Notable Risks:
- DPH increases delirium risk (relative risk [RR] = 1.7) and hospital stay duration in patients aged ≥70 .
- Hydroxyzine has a more favorable safety profile, with only 18% withdrawal in clinical trials .
Analytical Methods
Table 4: Analytical Techniques for Quantification
Insights :
- DPH’s conductometric method outperforms UV in sensitivity and excipient tolerance .
- HPTLC-UV allows precise quantification in solid dosage forms .
Formulation and Stability
- Controlled-Release Matrices : DPH’s short half-life (5–6 h) necessitates multiple daily doses. Hydrophilic (HPMC) and hydrophobic (ethyl cellulose) polymers extend release, improving compliance .
- Combination Therapies: DPH is paired with pseudoephedrine HCl or acetaminophen in cold formulations, requiring validated multi-component assays .
Biological Activity
Diphenhydramine hydrochloride is a first-generation antihistamine widely used for its antiallergic and sedative properties. This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical implications, supported by diverse research findings and case studies.
Diphenhydramine primarily functions as an H1 receptor antagonist , blocking the effects of histamine in various tissues. Its actions include:
- Antihistaminic Effects : Reduces symptoms of allergic reactions such as sneezing and runny nose.
- Sedative Effects : Induces drowsiness by crossing the blood-brain barrier and acting on central nervous system (CNS) receptors.
- Anticholinergic Effects : Exhibits properties that can lead to side effects such as dry mouth and blurred vision due to its action on muscarinic acetylcholine receptors .
Pharmacokinetics
The pharmacokinetic profile of diphenhydramine includes:
- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 3 hours post-dose. The oral bioavailability ranges from 40% to 60% .
- Distribution : Widely distributed throughout the body, including the CNS, with a volume of distribution between 3.3 to 6.8 L/kg .
- Metabolism : Undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19), resulting in several metabolites including N-desmethyldiphenhydramine .
- Elimination : Excreted mainly as metabolites conjugated with glycine and glutamine, with only about 1% excreted unchanged in urine .
Biological Targets and Effects
Diphenhydramine interacts with multiple biological targets:
Biological Target | Mode of Action | Effect |
---|---|---|
H1 Receptor | Inverse agonist | Allergy reduction; Sedation |
mACh Receptors | Antagonist | Anticholinergic effects |
Sodium Channels | Blocker | Local anesthetic properties |
These interactions contribute to its therapeutic effects but also its side effects, particularly in older adults where cognitive decline has been observed .
Case Studies
- Cardiotoxicity in Overdose : A case study reported a pediatric patient experiencing wide complex tachycardia due to diphenhydramine overdose. Treatment with sodium bicarbonate was effective in managing the cardiac toxicity associated with sodium channel blockade .
- Cognitive Decline in Elderly Patients : A study involving hospitalized older patients indicated that diphenhydramine use was associated with a significant risk of cognitive decline, with an adjusted odds ratio of 2.3 for cognitive impairment compared to non-exposed individuals .
- Effectiveness Against COVID-19 : Preliminary research has shown that diphenhydramine combined with lactoferrin significantly inhibited SARS-CoV-2 replication in vitro, suggesting potential antiviral properties beyond its traditional uses .
Research Findings
Research has consistently shown that diphenhydramine can enhance sedation and improve sleep quality in patients suffering from insomnia. A double-blind study indicated that higher doses resulted in a greater hypnotic effect, particularly in patients without prior treatment for insomnia .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying diphenhydramine hydrochloride in complex formulations?
Methodological Answer:
- Chromatographic Conditions : Use a C18 column (e.g., ACE5C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol-water-triethylamine (70:30:0.67, pH adjusted to 6.50 with phosphoric acid). Detection wavelength: 230 nm; flow rate: 1.0 mL/min .
- Calibration : Linear range of 39.52–197.6 µg/mL (r=0.9997). Average recovery: 100.5% (RSD=1.25%); repeatability RSD=0.78% (n=6) .
- Sample Preparation : Extract analyte from matrices (e.g., creams) using water or methanol, filter, and inject 20 µL .
Q. How are USP compliance limits for this compound content validated in capsules and injections?
Methodological Answer:
- Acceptance Criteria : Capsules/injections must contain 90.0–110.0% of the labeled amount of C₁₇H₂₁NO·HCl (291.82 g/mol) .
- Assay Protocol : Dissolve powdered capsules in water, filter, and compare peak areas (HPLC) against a reference standard. Use the formula:
.
Q. What stability-indicating parameters should be monitored during this compound storage?
Methodological Answer:
- Physical Stability : Test clarity and color (1.0 g in 10 mL water must yield a clear, colorless solution) .
- Chemical Stability : Monitor heavy metal impurities (≤20 ppm Pb) and degradation products via HPLC retention time shifts .
- Storage : Use tight containers to prevent moisture absorption, which alters solubility (freely soluble in water, alcohol; sparingly in acetone) .
Advanced Research Questions
Q. How can UPLC-MS/MS resolve pharmacokinetic discrepancies of this compound in co-formulated drugs?
Methodological Answer:
- Sample Preparation : Extract rat plasma using protein precipitation (acetonitrile).
- Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm); mobile phase: 0.1% formic acid in water/acetonitrile .
- Quantification : Use multiple reaction monitoring (MRM) transitions for diphenhydramine (m/z 256.1 → 167.1) and caffeine (m/z 195.1 → 138.1). Validate with a linear range of 1–500 ng/mL (r² > 0.995) .
- Data Interpretation : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ to assess drug-drug interactions .
Q. What strategies address analytical method contradictions between HPLC and HPTLC for this compound quantification?
Methodological Answer:
- HPTLC Parameters : Silica gel plates with fluorescence indicator; mobile phase: chloroform-methanol-ammonia (90:10:1). Detect at 254 nm .
- Cross-Validation : Compare precision (HPLC RSD=0.78% vs. HPTLC RSD=1.7–1.9%) and accuracy (spike recovery = 100.5% vs. 99.2–100.8%) .
- Root Cause Analysis : Investigate matrix effects (e.g., excipients in gelcaps) that may interfere with HPTLC fluorescence quenching .
Q. How are impurity profiles controlled during continuous-flow synthesis of this compound?
Methodological Answer:
- Synthesis Setup : Use a modular continuous-flow reactor with in-line PAT (Process Analytical Technology) for real-time monitoring .
- Critical Parameters : Optimize residence time (5–10 min), temperature (60–80°C), and reagent stoichiometry (1:1.2 diphenhydramine:HCl) to minimize by-products like N-oxide derivatives .
- Purification : Integrate liquid-liquid extraction (chloroform/water) and crystallization (ethanol recrystallization) to achieve ≥99.5% purity .
Q. Methodological Notes
- Contradiction Resolution : When data conflicts arise (e.g., between UV and HPLC results), use orthogonal methods (e.g., LC-MS) and spike-and-recovery experiments to identify matrix interferences .
- Regulatory Compliance : Adhere to USP Chapter ⟨1225⟩ for method validation, including specificity, linearity, accuracy, precision, and robustness .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPORCSPXIHLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO.ClH, C17H22ClNO | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Related CAS |
58-73-1 (Parent) | |
Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID4020537 | |
Record name | Diphenhydramine hydrochloride | |
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Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenhydramine hydrochloride appears as white or almost-white crystalline powder. Odorless with a bitter numbing taste. pH (5% aqueous solution) 4-6. (NTP, 1992) | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | SID85273734 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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CAS No. |
147-24-0 | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | Diphenhydramine hydrochloride | |
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Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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Melting Point |
331 to 338 °F (NTP, 1992) | |
Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |
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